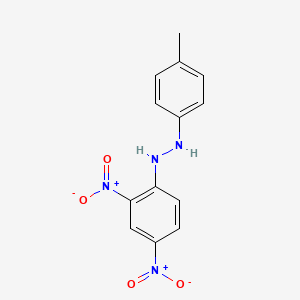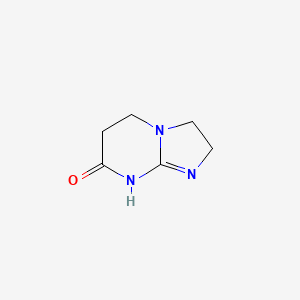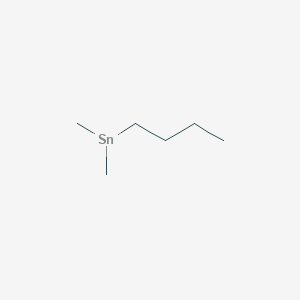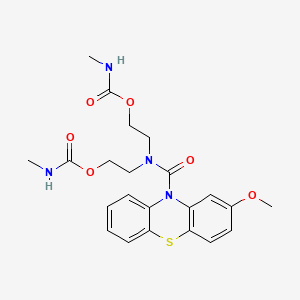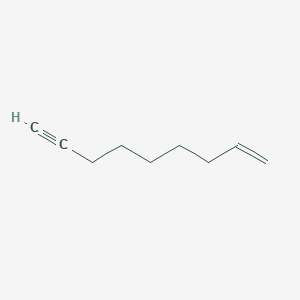
Non-1-en-8-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Non-1-en-8-yne is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The structure of this compound includes both a double bond and a triple bond, making it a unique molecule with interesting chemical properties. Its molecular formula is C₉H₁₆, and it is often used in various chemical reactions and industrial applications due to its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Non-1-en-8-yne can be synthesized through several methods, including:
Elimination Reactions: One common method involves the elimination of dihalides. For example, starting with a vicinal dihalide, a strong base such as sodium amide in ammonia can be used to induce a double elimination reaction, forming the alkyne.
Alkynyl Anions: Another method involves the reaction of terminal alkynes with strong bases to form alkynyl anions, which can then be used to form this compound through nucleophilic substitution reactions
Industrial Production Methods: Industrial production of this compound typically involves large-scale elimination reactions using dihalides and strong bases. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Non-1-en-8-yne undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens (e.g., bromine) to form dihalides.
Hydrogenation: this compound can be hydrogenated to form alkanes.
Oxidation and Reduction: It can undergo oxidation to form carbonyl compounds and reduction to form alkenes or alkanes
Common Reagents and Conditions:
Bromine: Used in electrophilic addition reactions.
Hydrogen and Palladium Catalyst: Used in hydrogenation reactions.
Potassium Permanganate: Used in oxidation reactions.
Major Products Formed:
Dihalides: Formed from electrophilic addition.
Alkanes and Alkenes: Formed from hydrogenation and reduction reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Applications De Recherche Scientifique
Non-1-en-8-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Utilized in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of Non-1-en-8-yne involves its reactivity with various chemical reagents. For example, in electrophilic addition reactions, the triple bond of this compound is attacked by electrophiles, leading to the formation of carbocation intermediates. These intermediates then react with nucleophiles to form the final products. The compound’s reactivity is influenced by the presence of both the double and triple bonds, which provide multiple sites for chemical reactions .
Comparaison Avec Des Composés Similaires
1-Nonyne: An alkyne with a similar structure but without the double bond.
1-Octyne: A shorter alkyne with similar reactivity.
1-Decyne: A longer alkyne with similar properties
Uniqueness of Non-1-en-8-yne: this compound is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to other alkynes, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
66031-49-0 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
non-1-en-8-yne |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h1,4H,2,5-9H2 |
Clé InChI |
HWLAICZKIKQMDN-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


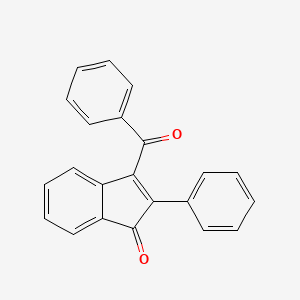


![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

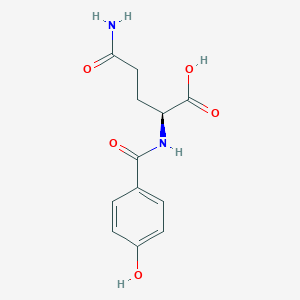

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
